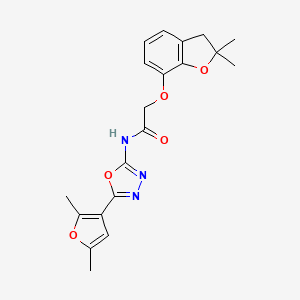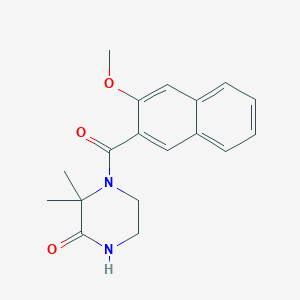![molecular formula C9H17NO4S B2482110 9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1328038-93-2](/img/structure/B2482110.png)
9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro compounds are a class of organic compounds that have two or more rings that meet at only one atom . The term “spiro” is derived from the Latin word “spira”, meaning coil. In the case of “9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane”, it is a spiro compound with an azaspiro ring system, which includes nitrogen in the ring structure .
Synthesis Analysis
The synthesis of spiro compounds often involves the use of a Diels-Alder reaction, a type of organic chemical reaction that builds rings . The commercially available ketone 6-methylhept-5-en-2-one was transformed by known simple procedures into 3,3-dimethyl-2-methylenecyclohexanone. This reacted with isoprene by a Diels-Alder reaction to give a spiro ketone .Molecular Structure Analysis
The molecular structure of spiro compounds is unique due to the single atom connecting two rings . The 3,9-disubstituted-spiro[5.5]undecane derivatives show anancomeric structures, and the conformational equilibria are shifted toward the conformers with the larger groups in equatorial orientation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity . These properties are typically determined through laboratory testing. Specific information for “9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane” is not available in the literature I have access to.Applications De Recherche Scientifique
Novel Synthetic Methods
Researchers have developed innovative synthetic methods utilizing derivatives of the spiro compound family, including "9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane", to create complex molecular structures. For example, a novel Prins cascade process was established for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, highlighting the utility of such compounds in constructing spirocyclic frameworks which are significant in medicinal chemistry and natural product synthesis (Reddy et al., 2014).
Pharmaceutical Research
In pharmaceutical research, derivatives of "9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane" have been explored for their potential as ligands for σ1 receptors. A series of 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives showed promising selectivity and affinity for σ1 receptors, indicating their potential use in the development of new therapeutics (Tian et al., 2020).
Safety and Hazards
The safety and hazards of a compound are typically determined through laboratory testing and regulatory review . This information includes potential health effects, precautions for handling, and disposal methods. Specific safety and hazard information for “9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane” is not available in the literature I have access to.
Orientations Futures
The future directions for research on a specific compound depend on a variety of factors, including its potential applications, current limitations, and areas of interest within the scientific community . Without specific information on “9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane”, it’s difficult to predict future research directions.
Propriétés
IUPAC Name |
9-methylsulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-15(11,12)10-5-3-9(4-6-10)13-7-2-8-14-9/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUGWJSMRDCABX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2(CC1)OCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

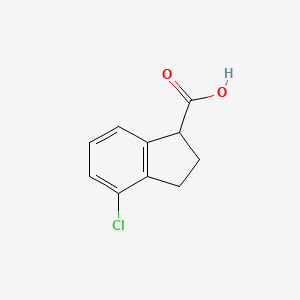
![5-(Trifluoromethyl)-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2482028.png)
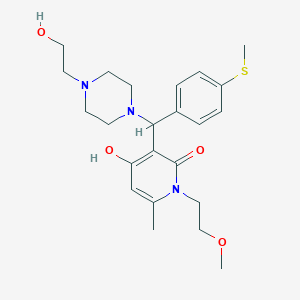
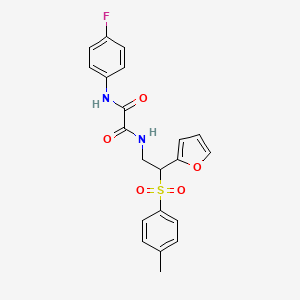
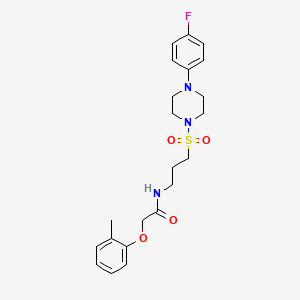
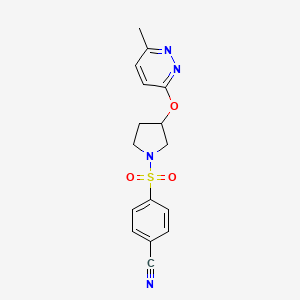
![1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride](/img/structure/B2482038.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2482040.png)
![N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2482041.png)
![N-cyclopentyl-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2482043.png)
![4-(benzo[d]thiazol-2-yloxy)-N-benzylpiperidine-1-carboxamide](/img/structure/B2482044.png)
